N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide
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Overview
Description
N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features an indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring, with an ethyl group and a sulfonamide group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indene derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Ethylation: The final step involves the ethylation of the nitrogen atom in the sulfonamide group using ethyl iodide or ethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-5-sulfonamide: Lacks the ethyl group, which may affect its biological activity and chemical properties.
N-methyl-2,3-dihydro-1H-indene-5-sulfonamide:
Uniqueness
N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-12-15(13,14)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEYYXLAHBQHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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